2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one
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Overview
Description
2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chalcones with diphenylthiourea in ethanol, using potassium hydroxide and a few drops of piperidine as a catalyst . This method is favored for its efficiency and relatively mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied to optimize the synthesis process. This includes minimizing the use of hazardous reagents and solvents, and maximizing yield through efficient catalytic processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazine derivatives .
Scientific Research Applications
2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antibacterial, antifungal, and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine: This compound is similar in structure but has a methyl group at the 6-position.
4H-3,1-benzothiazin-4-ones: These compounds have a benzene ring fused to the thiazine ring, offering different biological activities.
Uniqueness
2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one is unique due to its specific ring structure and the presence of both amino and thiazinone functionalities. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
24676-14-0 |
---|---|
Molecular Formula |
C4H6N2OS |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
2-imino-1,3-thiazinan-4-one |
InChI |
InChI=1S/C4H6N2OS/c5-4-6-3(7)1-2-8-4/h1-2H2,(H2,5,6,7) |
InChI Key |
YSHYSAKBZQCSQY-UHFFFAOYSA-N |
SMILES |
C1CSC(=NC1=O)N |
Canonical SMILES |
C1CSC(=N)NC1=O |
24676-14-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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